molecular formula C28H29N3O5 B407975 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide CAS No. 332053-41-5

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide

Cat. No.: B407975
CAS No.: 332053-41-5
M. Wt: 487.5g/mol
InChI Key: IJZIJSJMYAXTHE-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a chromenyl group, an ethoxyphenoxy group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a precursor for the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be achieved through several methods:

Chemical Reactions Analysis

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be compared with other cyanoacetamide derivatives:

Properties

CAS No.

332053-41-5

Molecular Formula

C28H29N3O5

Molecular Weight

487.5g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C28H29N3O5/c1-4-34-22-12-17(10-11-21(22)35-16-24(33)31-18-8-6-5-7-9-18)25-19(15-29)27(30)36-23-14-28(2,3)13-20(32)26(23)25/h5-12,25H,4,13-14,16,30H2,1-3H3,(H,31,33)

InChI Key

IJZIJSJMYAXTHE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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